2-[(3-ethoxypropyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[(3-ethoxypropyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of pyrido[1,2-a]pyrimidine and thiazolidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-ethoxypropyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions
Formation of Pyrido[1,2-a]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a formamide derivative under acidic or basic conditions.
Introduction of Thiazolidine Moiety: The thiazolidine ring can be introduced via a condensation reaction between a thioamide and an appropriate aldehyde or ketone.
Final Coupling: The final step involves coupling the thiazolidine derivative with the pyrido[1,2-a]pyrimidine core under conditions that promote the formation of the desired product, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Due to its structural complexity, the compound may interact with multiple biological targets, making it a potential lead compound for the development of new therapeutic agents.
Industry
In material science, the compound’s unique electronic properties could be exploited in the development of new materials for electronic or photonic applications.
Mechanism of Action
The mechanism of action of 2-[(3-ethoxypropyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-ethoxypropyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
- 1-(3-ethoxypropyl)-2-imino-10-methyl-3-[(4-methylphenyl)sulfonyl]-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one
Uniqueness
The unique combination of the pyrido[1,2-a]pyrimidine and thiazolidine moieties in this compound sets it apart from other similar compounds. This structural uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H30N4O3S2 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3-ethoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H30N4O3S2/c1-4-6-7-12-27-22(29)18(32-23(27)31)15-17-19(24-11-9-14-30-5-2)25-20-16(3)10-8-13-26(20)21(17)28/h8,10,13,15,24H,4-7,9,11-12,14H2,1-3H3/b18-15- |
InChI Key |
QNUAXVXZQOOEQM-SDXDJHTJSA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCCOCC)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCCOCC)SC1=S |
Origin of Product |
United States |
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